(S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(1S)-1-(2,6-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)10-8(12-2)5-4-6-9(10)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXUVOAXVRXVQT-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reductive Amination as the Core Strategy
The principal synthetic route involves reductive amination of 2,6-dimethoxybenzaldehyde, a commercially available precursor. This two-step process begins with the condensation of the aldehyde with a chiral amine source, followed by selective reduction to yield the target amine.
Starting Materials and Chiral Induction
The reaction employs (S)-α-methylbenzylamine as a chiral auxiliary to ensure stereochemical fidelity. In a representative procedure, 2,6-dimethoxybenzaldehyde (1.0 equiv) is reacted with (S)-α-methylbenzylamine (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The imine intermediate forms spontaneously at room temperature within 2 hours.
Reduction and Workup
Sodium borohydride (NaBH₄, 1.5 equiv) and copper(II) chloride (CuCl₂, 0.1 equiv) are introduced to reduce the imine to the secondary amine. The CuCl₂ acts as a Lewis acid, enhancing the electrophilicity of the imine and facilitating hydride transfer. After quenching with aqueous ammonium chloride, the product is extracted into ethyl acetate and concentrated. The crude intermediate is then subjected to acid hydrolysis (6 M HCl, reflux, 4 hours) to cleave the chiral auxiliary, yielding the free primary amine.
Hydrochloride Salt Formation
Acid-Mediated Precipitation
The free amine is dissolved in methanol, and gaseous HCl is bubbled through the solution until precipitation initiates. Alternatively, concentrated hydrochloric acid (37%) is added dropwise to an ethereal solution of the amine. The resulting hydrochloride salt is collected via vacuum filtration and washed with cold diethyl ether to remove residual acids.
Crystallization Optimization
Recrystallization from n-heptane or n-pentane/diethyl ether mixtures (3:1 v/v) enhances purity. For example, dissolving the salt in minimal dichloromethane (DCM) and layering with n-pentane induces slow crystallization, yielding colorless needles with >99% purity.
Reaction Parameter Optimization
Solvent and Temperature Effects
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | Ethanol | THF |
| Temperature (°C) | 25 | 0–5 | 25 |
| Reaction Time (h) | 2 | 4 | 2 |
| Yield (%) | 68 | 72 | 70 |
Polar aprotic solvents like THF favor imine formation kinetics, while ethanol’s protic nature slows the reaction. Elevated temperatures (25°C vs. 0°C) reduce racemization risks by minimizing intermediate stability.
Purification and Characterization
Chromatographic Resolution
Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) achieves enantiomeric excess (ee) >98%. Retention times for (S)- and (R)-enantiomers are 8.2 and 10.5 minutes, respectively.
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl₃) : δ 7.21–7.15 (m, 2H, aromatic), 6.45 (d, J = 8.4 Hz, 1H, aromatic), 3.82 (s, 6H, OCH₃), 3.54 (q, J = 6.8 Hz, 1H, CHNH₂), 1.42 (d, J = 6.8 Hz, 3H, CH₃).
Industrial-Scale Production
Continuous Flow Reactor Integration
Large-scale synthesis employs tubular reactors with in-line IR monitoring. Residence times of 30 minutes at 120°C enhance throughput while maintaining ee >97%. Automated crystallization systems using anti-solvent precipitation (n-heptane/DCM) yield 85–90% recovery.
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of (S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The methoxy groups and the chiral center play crucial roles in determining the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations: Methoxy vs. Halogenated Derivatives
Key analogs differ in substituent type and position on the phenyl ring, impacting electronic properties and biological activity:
Key Observations :
- Methoxy vs. Halogens : Methoxy groups (-OCH₃) are electron-donating, enhancing resonance stabilization, while halogens (Cl, F) are electron-withdrawing, increasing lipophilicity and metabolic resistance .
- Positional Isomerism : 2,6-Dimethoxy derivatives exhibit symmetrical substitution, favoring binding to NTRs, whereas 2,4-dimethoxy analogs show reduced receptor affinity due to steric and electronic mismatches .
Stereochemical Variations: (S) vs. (R) Enantiomers
Chirality significantly influences pharmacological activity:
Key Observations :
Key Observations :
- All analogs share similar hazard profiles, necessitating standard handling precautions (e.g., P261, P305+P351+P338) .
Biologische Aktivität
(S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride, also known as 2C-D, is a compound that has garnered attention due to its psychoactive properties and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1956437-80-1
- Molecular Formula : C11H16ClN2O2
- Molecular Weight : 232.71 g/mol
The compound features a dimethoxy-substituted phenyl ring attached to an ethanamine moiety, which is critical for its biological interactions.
This compound primarily acts as a serotonergic agent , influencing serotonin receptors in the brain. Its affinity for the 5-HT2A receptor is particularly significant, as this receptor is associated with various neuropsychiatric effects.
Receptor Interaction
- 5-HT2A Receptor Agonism : The compound exhibits agonistic activity at the 5-HT2A receptor, which is implicated in mood regulation and perception alterations.
- Dopaminergic Activity : Preliminary studies suggest it may also interact with dopaminergic pathways, potentially contributing to its psychoactive effects.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
Psychoactive Effects
Research indicates that this compound can induce hallucinogenic effects , similar to other compounds in the phenethylamine class. Users report altered sensory perceptions and changes in thought processes.
Neuroprotective Properties
Studies have suggested that compounds with similar structures may exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted through urine; metabolites include hydroxylated forms of the parent compound.
Case Study 1: Toxicological Analysis
A notable case involved a young adult who experienced severe adverse effects after ingestion of this compound. Toxicological analysis revealed elevated levels of the compound in biological samples, indicating significant systemic absorption. Symptoms included agitation and hallucinations, leading to emergency medical intervention.
Table 1: Summary of Biological Effects
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride, and how is enantiomeric purity ensured?
- Synthesis Methods : Common approaches include reductive amination of 2,6-dimethoxyacetophenone using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution of racemic mixtures. The hydrochloride salt is formed via HCl treatment to enhance solubility .
- Enantiomeric Control : Chiral chromatography (e.g., HPLC with amylose-based columns) or X-ray crystallography confirms stereochemical integrity. Asymmetric hydrogenation with transition-metal catalysts is preferred for high enantiomeric excess (e.g., >99% ee) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies aromatic methoxy groups and the ethanamine backbone. High-Resolution Mass Spectrometry (HRMS) validates molecular mass .
- Purity Assessment : Reverse-phase HPLC with UV detection monitors impurities (<0.5% by area normalization). Ion chromatography ensures chloride content matches stoichiometric expectations for the hydrochloride salt .
Q. What are the known biological targets or pathways modulated by this compound?
- Neurological Targets : Preliminary studies suggest affinity for serotonin (5-HT) and dopamine (D2) receptors due to structural analogy to phenethylamine derivatives. In vitro radioligand binding assays (e.g., with [³H]-spiperone) quantify receptor interactions .
- Mechanistic Hypotheses : Computational docking (AutoDock Vina) predicts binding to neurotransmitter transporters, supported by electrophysiological recordings in neuronal cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of aromatic amine derivatives like this compound?
- Data Reconciliation : Variability in cytotoxicity assays (e.g., MTT vs. LDH release) may arise from differences in cell lines (e.g., HEK293 vs. SH-SY5Y). Standardize protocols using OECD guidelines (e.g., TG 432 for in vitro neurotoxicity). Cross-validate with in silico tools like ProTox-II to predict hepatotoxicity and mutagenicity .
- Mitigation Strategies : Co-solvent systems (e.g., PEG-400/water) improve solubility and reduce false-positive cytotoxicity in aqueous assays .
Q. What experimental designs optimize the compound’s pharmacokinetic properties for CNS penetration?
- Lipophilicity Optimization : LogP calculations (e.g., using ChemAxon) guide structural modifications. Introducing fluorine substituents (meta to methoxy groups) enhances blood-brain barrier (BBB) permeability, as shown in parallel artificial membrane permeability assays (PAMPA-BBB) .
- Metabolic Stability : Liver microsome assays (human/rat) identify cytochrome P450 (CYP3A4) degradation pathways. Deuteration at the α-carbon of the ethanamine group reduces first-pass metabolism .
Q. How can researchers validate conflicting computational predictions of target engagement?
- Multi-Method Validation : Combine surface plasmon resonance (SPR) for binding kinetics, patch-clamp electrophysiology for functional modulation, and cryo-EM for structural insights. Discrepancies between molecular docking (e.g., Glide vs. MOE) are resolved by free-energy perturbation (FEP) simulations .
- Negative Controls : Use enantiomerically pure (R)-isomer or 2,6-dimethoxyphenyl analogs lacking the amine group to confirm stereospecific effects .
Q. What methodologies address low yields in large-scale asymmetric synthesis?
- Catalyst Optimization : Screen chiral phosphine ligands (e.g., Josiphos, Taniaphos) with Pd or Ir catalysts to improve turnover frequency (TOF). Continuous-flow reactors enhance reaction consistency and reduce racemization .
- Downstream Processing : Simulated moving bed (SMB) chromatography separates enantiomers at scale. Crystallization in ethanol/water mixtures improves yield (reported >85% for similar ethanamine derivatives) .
Methodological Considerations
- Chiral Resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Polarimetry or circular dichroism (CD) validates optical activity .
- Stability Testing : Accelerated stability studies (40°C/75% RH) monitor hydrochloride salt degradation. LC-MS identifies hydrolytic byproducts (e.g., free amine or demethoxylated derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
